(5-Fluoro-2-methoxypyridin-4-yl)methanol
Overview
Description
(5-Fluoro-2-methoxypyridin-4-yl)methanol: is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol typically begins with commercially available 2-methoxypyridine.
Methanol Addition: The final step involves the addition of a methanol group to the 4-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (5-Fluoro-2-methoxypyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The methoxy group can also influence the compound’s pharmacokinetics and metabolic stability .
Comparison with Similar Compounds
(5-Fluoro-2-methoxypyridin-4-yl)methanamine: This compound has an amine group instead of a methanol group, which can significantly alter its chemical reactivity and biological activity.
(5-Fluoro-3-methoxypyridin-2-yl)methanol: The position of the methoxy group is different, which can affect the compound’s electronic properties and reactivity.
(5-Fluoro-2-methoxypyridin-4-yl)boronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness:
Properties
IUPAC Name |
(5-fluoro-2-methoxypyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKOFMAAHVWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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